3-(1-Methoxy-ethyl)-benzoic acid
Overview
Description
“3-(1-Methoxy-ethyl)-benzoic acid” would be a benzoic acid derivative where the third carbon of the benzene ring is substituted with a 1-methoxyethyl group . This compound would have both the properties of benzoic acid (a carboxylic acid) and methoxyethane (an ether) .
Synthesis Analysis
While specific synthesis methods for this compound are not available, benzoic acid derivatives are often synthesized through electrophilic aromatic substitution reactions . The order of reactions and the effects of directing groups must be taken into account .Molecular Structure Analysis
The molecular structure of this compound would consist of a benzene ring (a six-membered ring with alternating double bonds), a carboxylic acid group (-COOH), and a 1-methoxyethyl group attached to the third carbon of the benzene ring .Chemical Reactions Analysis
Benzoic acid derivatives can undergo various reactions. One of the most common is electrophilic aromatic substitution . In this reaction, an electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. A proton is then removed from this intermediate, yielding a substituted benzene ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the carboxylic acid group would likely make the compound acidic and polar .Scientific Research Applications
Benzoic Acid Derivatives from Stocksia brahuica
Research has highlighted the isolation and identification of new benzoic acid derivatives from the aerial parts of Stocksia brahuica, which includes compounds with similar structures to 3-(1-Methoxy-ethyl)-benzoic acid. These compounds are identified through mass and NMR spectroscopy, contributing to the understanding of natural product chemistry and offering potential applications in developing novel pharmaceuticals and materials (Ali et al., 1998).
Alkoxy-benzoic Acids and Crystalline Structures
The crystalline structure of alkoxy-substituted benzoic acids has been presented, with a focus on understanding the packing arrangements and hydrogen bonding interactions. This research aids in the rationalization of molecular features that govern the crystalline architectures of benzoic acid derivatives, which is crucial for the design of materials with specific physical properties (Raffo et al., 2014).
Lanthanide Coordination Compounds
A study on lanthanide coordination compounds using 4-benzyloxy benzoic acid derivatives has tested the influence of electron-releasing and electron-withdrawing substituents on the photophysical properties. This research provides insights into the design of materials with desired luminescent properties, which can be applied in the development of optical devices and sensors (Sivakumar et al., 2010).
Supramolecular Tectons Based on Hydrogen Bonding
The development of new supramolecular tectons based on benzoic acid derivatives for crystal engineering has been explored. By investigating the crystal structures and hydrogen-bonded networks, this study contributes to the field of supramolecular chemistry and materials science, offering pathways for the design of complex molecular assemblies (Kohmoto et al., 2009).
Future Directions
properties
IUPAC Name |
3-(1-methoxyethyl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-7(13-2)8-4-3-5-9(6-8)10(11)12/h3-7H,1-2H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQAUGAFTLUDJQG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)C(=O)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-Methoxy-ethyl)-benzoic acid |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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